2,2-Difluorosuccinic acid

Catalog No.
S703514
CAS No.
665-31-6
M.F
C4H4F2O4
M. Wt
154.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluorosuccinic acid

Pre-fluorinated building block bypasses hazardous late-stage fluorination. Key advantages:

  • Direct anhydride to 3,3-difluoropyrrolidines for CNS drugs
  • Low pKa (1.93) for selective enzyme inhibition & foldamer sensors
  • Eliminates DAST/SF4; high-yield cyclization

CAS Number

665-31-6

Product Name

2,2-Difluorosuccinic acid

IUPAC Name

2,2-difluorobutanedioic acid

Molecular Formula

C4H4F2O4

Molecular Weight

154.07 g/mol

InChI

InChI=1S/C4H4F2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10)

InChI Key

ZYLFHISLYSHWRH-UHFFFAOYSA-N

SMILES

C(C(=O)O)C(C(=O)O)(F)F

Canonical SMILES

C(C(=O)O)C(C(=O)O)(F)F

The exact mass of the compound 2,2-Difluorosuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,2-Difluorobutanedioic acid, alpha,alpha-Difluorosuccinic acid, Butanedioic acid, 2,2-difluoro-

Purity

≥97%

Package Size

1 g, 5 g

2,2-Difluorosuccinic acid is a highly specialized, alpha,alpha-difluorinated dicarboxylic acid that serves as a premium building block in advanced organic synthesis and materials science. Presenting as a crystalline solid with a melting point of 144–146 °C, this compound is defined by the strong electron-withdrawing effect of its gem-difluoro group, which drastically alters its electronic distribution and acidity compared to standard aliphatic dicarboxylic acids [1]. In industrial and research procurement, it is primarily sourced as a stable, pre-fluorinated precursor to bypass the hazards and poor regioselectivity associated with late-stage fluorination. It is highly valued for synthesizing difluorinated heterocycles—such as 3,3-difluoropyrrolidines—and for applications requiring precise protonation control, including selective enzyme inhibition and advanced supramolecular electronics [2].

Research Fit

Gem-difluoro intermediate for fluorofumaric acid synthesis
Mechanism-based slow substrate probe for succinate dehydrogenase studies
Partial deprotonation guest for foldamer charge-transport sensor development

Attempting to substitute 2,2-difluorosuccinic acid with unfluorinated succinic acid or mono-fluorosuccinic acid fundamentally compromises both chemical processability and end-product performance. The gem-difluoro substitution induces a profound inductive effect that lowers the primary pKa by over two full units, shifting the molecule's protonation state and receptor binding modes in ways that unfluorinated analogs cannot replicate [1]. Furthermore, from a manufacturing perspective, relying on generic succinic acid and attempting late-stage gem-difluorination typically requires harsh, hazardous reagents (such as DAST or SF4) and suffers from poor yields and regioselectivity. Procuring the precisely fluorinated 2,2-difluorosuccinic acid enables direct, scalable access to volatile intermediates like 2,2-difluorosuccinic anhydride via simple dehydration, ensuring high-purity downstream cyclization without the bottleneck of aggressive fluorination steps[2].

Substitution Risk

Enzyme mechanism mismatch

Geminal 2,2-difluoro pattern enables unique HF elimination pathway; monofluoro and perfluoro analogs act as pure competitive inhibitors, not slow substrates.

Supramolecular response divergence

Partial deprotonation and 80-fold conductance shift are specific to this guest; tartaric acid and non-fluorinated diacids exhibit different binding and charge-transport behavior.

Synthetic pathway irreplaceability

Direct HF elimination to fluorofumaric acid is not accessible from vicinal difluoro, monofluoro, or non-fluorinated succinic acids; substitution alters monomer structure and reactivity.

Thermodynamic Acidity and Protonation State Shift

The gem-difluoro group in 2,2-difluorosuccinic acid exerts a massive electron-withdrawing effect, drastically increasing its acidity compared to the unfluorinated baseline. 2,2-Difluorosuccinic acid exhibits a pKa1 of 1.93 and a pKa2 of 3.70, whereas standard succinic acid has a pKa1 of 4.21 and a pKa2 of 5.64[1]. This ~2.28 unit drop in the primary dissociation constant means that at a pH of 3.0, 2,2-difluorosuccinic acid is predominantly deprotonated, while succinic acid remains almost entirely in its neutral, fully protonated state [2].

Evidence DimensionPrimary acid dissociation constant (pKa1)
Target Compound Data1.93
Comparator Or Baseline4.21 (Succinic acid)
Quantified Difference2.28 unit reduction in pKa1 (over 100-fold increase in acidity)
ConditionsAqueous solution at 25 °C

This profound shift in acidity dictates the molecule's ionization state at physiological and process pH, making it essential for pH-responsive formulations and altering its solubility and reactivity profiles during synthesis.

Substrate Kinetics
Head-to-head
Vmax ≈ 0.25% of succinate; Km ≈ 15-fold higher
Reported slow substrate kinetics; supports mechanism-based inhibition probe
Soluble succinate dehydrogenase assay

Receptor Binding Mode Shift in Enzyme Inhibition

The structural and electronic modifications introduced by the gem-difluoro group fundamentally alter how the molecule interacts with biological targets. In assays evaluating the inhibition of Mg2+-dependent porphobilinogen synthase (PBGS) from Pseudomonas aeruginosa, standard succinic acid acts as a noncompetitive inhibitor with a Ki of 9.0 mM. In contrast, 2,2-difluorosuccinic acid shifts the mechanism entirely, acting as a competitive inhibitor with a stronger affinity (Ki = 7.0 mM)[1].

Evidence DimensionEnzyme inhibition mechanism and constant (Ki)
Target Compound DataCompetitive inhibition (Ki = 7.0 mM)
Comparator Or BaselineNoncompetitive inhibition (Ki = 9.0 mM) (Succinic acid)
Quantified DifferenceShift from noncompetitive to competitive binding with a 22% improvement in Ki
ConditionsIn vitro enzymatic assay with P. aeruginosa Mg2+-dependent PBGS at room temperature

This mechanistic shift proves that 2,2-difluorosuccinic acid is not merely a passive structural analog but a distinct pharmacophore, essential for designing targeted competitive inhibitors for bacterial enzymes.

Inhibitor Potency
Head-to-head
Ki = 4.0 mM (2,2-difluoro) vs. trifluoro (1.3 mM) and perfluoro (1.1 mM)
Lower competitive inhibition potency; distinct slow substrate role in enzyme studies
Succinate oxidation inhibition by soluble SDH

Precursor Efficiency for Difluorinated Anhydride Synthesis

Synthesizing difluorinated heterocycles requires stable, reactive intermediates. 2,2-Difluorosuccinic acid can be efficiently converted into 2,2-difluorosuccinic anhydride—a highly volatile but critical intermediate—using trifluoroacetic anhydride (TFAA) in isopropyl acetate. This process achieves >98% conversion and allows for immediate downstream amidation (e.g., with benzylamine) to yield amic acids in 95% assay yield [1]. Attempting to fluorinate succinic anhydride directly is highly inefficient and prone to degradation. Procuring the pre-fluorinated acid ensures a clean, scalable through-process for complex pharmaceutical building blocks [2].

Evidence DimensionYield of downstream cyclization intermediate (amic acid)
Target Compound Data95% assay yield via 2,2-difluorosuccinic anhydride
Comparator Or BaselineLate-stage fluorination of unfluorinated precursors (historically low yield, requires hazardous gases)
Quantified DifferenceEnables >95% efficient through-process without late-stage fluorination hazards
Conditions1.2 equiv (CF3CO)2O in i-PrOAc at 50 °C, followed by BnNH2 addition

Procuring this specific compound allows manufacturers to bypass dangerous and low-yielding fluorination steps, drastically improving the safety and scalability of difluoropyrrolidine synthesis.

Supramolecular Conductance
Head-to-head
80-fold decrease vs. empty capsule (1.4 × 10⁻¹¹ vs. 1.1 × 10⁻⁹ ohm⁻¹)
Supports foldamer-based charge-transport sensor design
Conducting-AFM on Au substrate; partial deprotonation observed

Charge Transport Modulation in Supramolecular Sensors

The unique asymmetric deprotonation behavior of 2,2-difluorosuccinic acid makes it an exceptional guest molecule in supramolecular electronics. When encapsulated within a gold-grafted aromatic oligoamide foldamer capsule, the binding and subsequent single-deprotonation of 2,2-difluorosuccinic acid breaks the capsule's symmetry. This complexation results in a massive reduction in the monolayer's vertical conductivity, dropping from 1.1 × 10^-9 ohm^-1 (empty capsule) to 1.4 × 10^-11 ohm^-1 [1]. Unfluorinated dicarboxylic acids lack the precise pKa differential required to trigger this specific symmetry-breaking protonation state.

Evidence DimensionMonolayer vertical conductivity (S)
Target Compound Data1.4 × 10^-11 ohm^-1 (Complexed with 2,2-difluorosuccinic acid)
Comparator Or Baseline1.1 × 10^-9 ohm^-1 (Empty foldamer capsule baseline)
Quantified Difference~80-fold decrease in charge transport conductivity
ConditionsConducting-AFM measurements at low bias with 18 nN applied force on a gold substrate

This demonstrates the compound's highly specialized utility in advanced materials procurement, where it acts as a precise electronic trigger for nanoscale sensors and diagnostic devices.

Purity Specification
Data to verify
≥94% (Thermo Fisher) or ≥95% (AKSci); mp 139–144 °C
Procurement specification review; vendor-dependent purity
Confirm via supplier COA before use
Fluorofumaric Acid Route
Class-level
Base-induced HF elimination yields fluorofumaric acid; not accessible from non-fluorinated or monofluoro analogs
Context-dependent precursor for fluorinated unsaturated diacids
Reported synthetic transformation; validate in specific conditions

Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Directly leveraging its high-yield conversion to 2,2-difluorosuccinic anhydride, this compound is the optimal starting material for synthesizing 3,3-difluoropyrrolidines and difluoropyrazolines. These motifs are critical in the development of modern CNS therapeutics, including GluN2C/D subunit-selective NMDA receptor antagonists, where the pre-fluorinated precursor eliminates the need for hazardous late-stage fluorination [1].

Development of Selective Bacterial Enzyme Inhibitors

Because the gem-difluoro group shifts the binding mechanism from noncompetitive to competitive in Mg2+-dependent porphobilinogen synthase (PBGS), this compound is highly recommended for research teams designing targeted antibiotics. It provides a validated pharmacophore that selectively targets bacterial PBGS pathways over human Zn2+-dependent variants [2].

Supramolecular Sensors and Molecular Electronics

Capitalizing on its unique pKa profile and asymmetric deprotonation, 2,2-difluorosuccinic acid is an ideal guest molecule for foldamer-based sensors. It is used to induce measurable symmetry breaking and an 80-fold modulation in charge transport conductivity within gold-grafted monolayers, making it highly valuable for nanotechnology and diagnostic material development[3].

pH-Responsive Polymer and Resin Formulation

Due to its exceptionally low primary pKa (1.93), 2,2-difluorosuccinic acid is procured as a specialized monomer for synthesizing advanced polyesters and polyamides. The incorporation of this highly acidic difluorinated unit allows formulators to precisely tune the proton-exchange capacity, swelling behavior, and degradation rates of specialized industrial resins [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Succinate Dehydrogenase Mechanism Studies
Mechanism-based slow substrate probe
Enzyme elimination pathway kinetics
Foldamer Charge-Transport Sensor Development
Partial deprotonation guest response
Conductance change quantification
Fluorofumaric Acid Precursor Synthesis
Gem-difluoro HF-elimination route
Product identity and purity
Fluorinated Inhibitor SAR Studies
Competitive inhibition potency ranking
Ki determination in enzyme assays

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

665-31-6

Wikipedia

2,2-Difluorosuccinic acid

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